N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-Benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a benzyl group at the N4 position and a 2-methoxyethyl substituent at N6. The structural flexibility of these compounds allows for modifications at N4 and N6 positions, which significantly influence their biological activity, solubility, and pharmacokinetic properties .
Properties
IUPAC Name |
4-N-benzyl-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-28-13-12-22-21-25-19(23-14-16-8-4-2-5-9-16)18-15-24-27(20(18)26-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUNYBITGNAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the nitrogen atom at position 4 with benzyl halides in the presence of a base.
Introduction of the 2-methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.
Introduction of the phenyl group: This step involves the coupling of the phenyl group to the core structure using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Pyrazolo-Pyrimidine Core: This can be achieved through cyclization reactions involving hydrazines and pyrimidines.
- Introduction of Substituents: The benzyl and methoxyethyl groups can be introduced via alkylation reactions using appropriate halides under basic conditions.
Case Study 1: Inhibition of CDK2
A study investigating various pyrazolo[3,4-d]pyrimidines demonstrated that specific substitutions at the N4 and N6 positions significantly enhanced CDK2 inhibition. The findings suggest that this compound could serve as a lead compound for developing selective CDK inhibitors with improved efficacy against cancer cell lines.
Case Study 2: Antiangiogenic Activity
Research on structurally related compounds has shown promising results in inhibiting VEGFR-2 activity. For instance, derivatives with similar scaffolds have been tested for their ability to reduce angiogenesis in vitro and in vivo models. These studies underline the potential of this compound as a candidate for further exploration in antiangiogenic drug development.
Mechanism of Action
The mechanism of action of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s N4-benzyl and N6-(2-methoxyethyl) groups distinguish it from analogs. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Inferred from the 2-methoxyethyl group’s polarity compared to analogs with alkyl/aryl substituents.
Critical Insights and Limitations
- Gaps in Data : The target compound lacks explicit biological or pharmacokinetic data in the evidence, limiting direct efficacy comparisons.
- Structural Trends: N4 Position: Aryl groups (benzyl, chlorophenyl) enhance steric bulk and π-π interactions, whereas alkyl groups (ethyl) may improve metabolic stability. N6 Position: Polar substituents (methoxyethyl, dimethylaminoethyl) favor solubility, while hydrophobic groups (benzyl, cyclohexenylethyl) enhance membrane penetration .
- Contradictions : and highlight anticancer activity, but other analogs () lack activity reports, suggesting variability in screening focus.
Biological Activity
N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy. This article reviews the current understanding of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 374.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 897620-63-2 |
The biological activity of this compound primarily involves its interaction with specific kinases. Research indicates that compounds in this class can inhibit the activity of casein kinase 1 (CK1), which is implicated in various cancers and central nervous system disorders. The inhibition of CK1 can disrupt signaling pathways that promote tumor growth and survival .
Anticancer Properties
Recent studies have demonstrated that N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity. For instance, derivatives have shown significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. One notable derivative displayed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant, highlighting its potential as a targeted therapy for resistant cancer forms .
Inhibition of Kinases
The compound has been evaluated for its kinase inhibitory activities. The findings suggest that it acts as an effective inhibitor of epidermal growth factor receptor (EGFR) and other related kinases. This inhibition is crucial since aberrant activation of these kinases is often associated with tumorigenesis .
Apoptotic Induction
Flow cytometric analyses revealed that treatment with N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine results in significant apoptosis in cancer cells. The compound increases the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways . This apoptotic induction is essential for the therapeutic efficacy of anticancer agents.
Case Studies
Several case studies have documented the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR Inhibition : A study reported that a closely related compound exhibited high selectivity for EGFR inhibition with an IC50 value significantly lower than many existing inhibitors, suggesting improved potency and specificity .
- Cell Cycle Arrest : Another investigation found that treatment with these compounds led to cell cycle arrest at the S and G2/M phases in treated cancer cells, further supporting their role as effective anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
